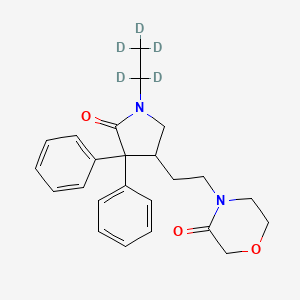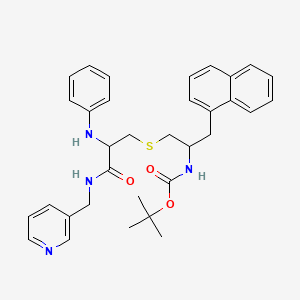
SSAO inhibitor-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SSAO inhibitor-3 is a compound that inhibits semicarbazide-sensitive amine oxidase, an enzyme involved in the oxidative deamination of primary amines to aldehydes, hydrogen peroxide, and ammoniaThis compound has shown potential in treating various diseases, including atherosclerosis, diabetes, obesity, stroke, chronic kidney disease, retinopathy, chronic obstructive pulmonary disease, autoimmune diseases, and multiple sclerosis .
Vorbereitungsmethoden
The synthesis of SSAO inhibitor-3 involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of morpholine and piperazine triazole class compounds. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
SSAO inhibitor-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidative deamination of primary amines by this compound results in the formation of aldehydes, hydrogen peroxide, and ammonia .
Wissenschaftliche Forschungsanwendungen
SSAO inhibitor-3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of semicarbazide-sensitive amine oxidase and its effects on various biochemical pathways. In biology, it is used to investigate the role of SSAO in inflammation, oxidative stress, and cell signaling. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as atherosclerosis, diabetes, obesity, stroke, chronic kidney disease, retinopathy, chronic obstructive pulmonary disease, autoimmune diseases, and multiple sclerosis . In industry, this compound is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of SSAO inhibitor-3 involves the inhibition of semicarbazide-sensitive amine oxidase, which prevents the oxidative deamination of primary amines. This inhibition reduces the production of reactive oxygen species, such as hydrogen peroxide, and decreases inflammation and oxidative stress. This compound targets the enzyme’s active site, binding to the copper-containing cofactor and preventing the enzyme from catalyzing its reaction .
Vergleich Mit ähnlichen Verbindungen
SSAO inhibitor-3 is unique in its high selectivity and potency for inhibiting semicarbazide-sensitive amine oxidase. Similar compounds include other SSAO inhibitors, such as PXS-4728A and PXS-5131, which also target the enzyme but may have different selectivity and potency profiles . This compound has shown superior efficacy in reducing inflammation and oxidative stress compared to other inhibitors, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C15H23FN4O3 |
|---|---|
Molekulargewicht |
326.37 g/mol |
IUPAC-Name |
1-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-4-(methoxymethyl)piperidin-4-ol |
InChI |
InChI=1S/C15H23FN4O3/c1-22-11-15(21)2-4-20(5-3-15)14-18-8-13(9-19-14)23-10-12(6-16)7-17/h6,8-9,21H,2-5,7,10-11,17H2,1H3/b12-6+ |
InChI-Schlüssel |
GZDSVUQUHKADHK-WUXMJOGZSA-N |
Isomerische SMILES |
COCC1(CCN(CC1)C2=NC=C(C=N2)OC/C(=C/F)/CN)O |
Kanonische SMILES |
COCC1(CCN(CC1)C2=NC=C(C=N2)OCC(=CF)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


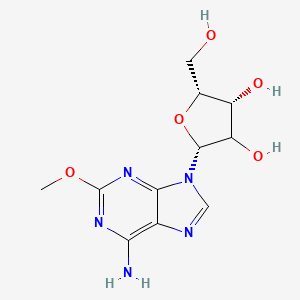
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)

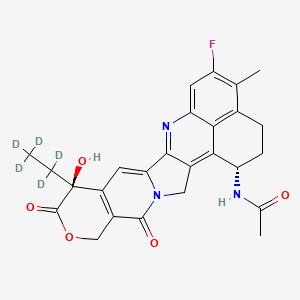
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)

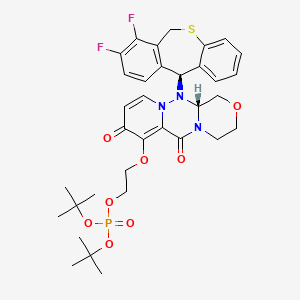
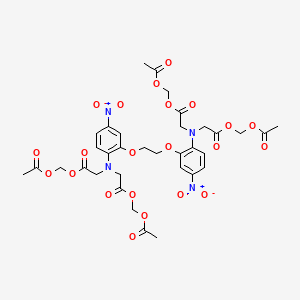
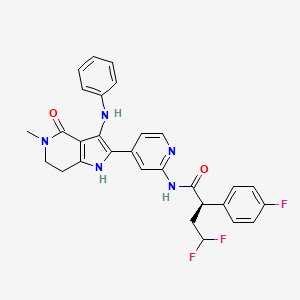
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

